molecular formula C5H10O5 B037869 beta-D-Ribopyranose CAS No. 115794-07-5

beta-D-Ribopyranose

Cat. No.: B037869
CAS No.: 115794-07-5
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-TXICZTDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-Ribopyranose: is a monosaccharide belonging to the class of organic compounds known as pentoses. These are carbohydrates that contain five carbon atoms. . This compound is significant in various biological processes and is a fundamental building block of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-D-Ribopyranose can be synthesized through the isomerization of D-ribose. The enzyme D-ribose pyranase catalyzes the interconversion of this compound and beta-D-ribofuranose . This reaction involves the protonation of this compound to form a cationic intermediate, followed by a nucleophilic addition reaction and subsequent deprotonation to yield beta-D-ribofuranose .

Industrial Production Methods: : Industrially, this compound is produced through the fermentation of glucose using specific strains of bacteria or yeast. The fermentation process is optimized to yield high concentrations of D-ribose, which can then be converted to this compound through enzymatic isomerization.

Chemical Reactions Analysis

Types of Reactions: : Beta-D-Ribopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as nitric acid or bromine water to form ribonic acid.

    Reduction: Reduction of this compound can be achieved using sodium borohydride to produce ribitol.

    Substitution: Substitution reactions often involve the hydroxyl groups of this compound, which can be replaced by other functional groups using reagents like acetic anhydride or benzoyl chloride.

Major Products

    Oxidation: Ribonic acid

    Reduction: Ribitol

    Substitution: Various esters and ethers depending on the substituent introduced

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Beta-D-Ribopyranose is unique due to its six-membered ring structure, which provides stability and makes it a preferred form in certain biochemical pathways. Its role in the pentose phosphate pathway and nucleotide synthesis highlights its importance in cellular metabolism and genetic information storage .

Properties

IUPAC Name

(2R,3R,4R,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-TXICZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316622
Record name β-D-Ribopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7296-60-8
Record name β-D-Ribopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7296-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D-Ribopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Ribopyranose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name β-D-Ribopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-D-RIBOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49X539P7H4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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